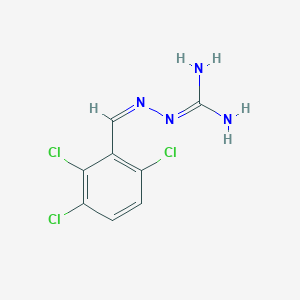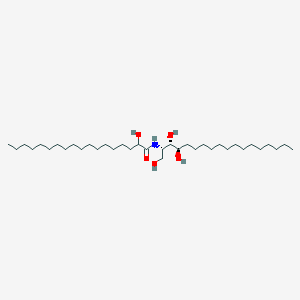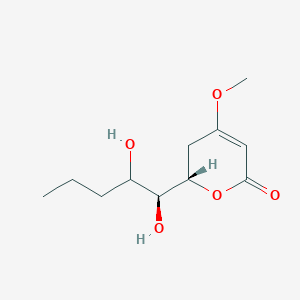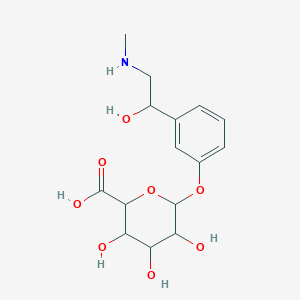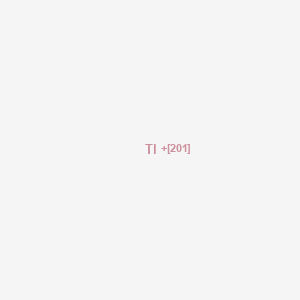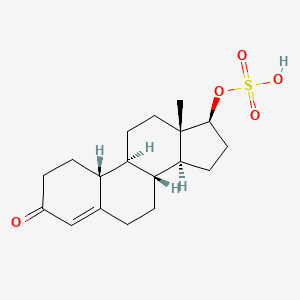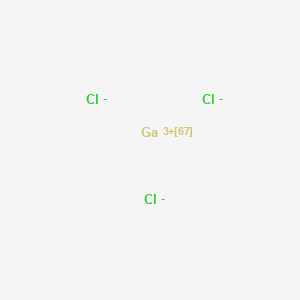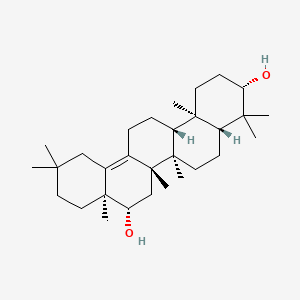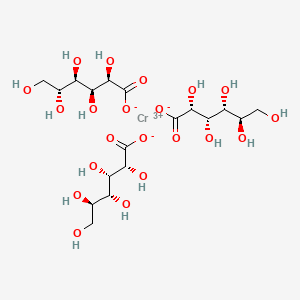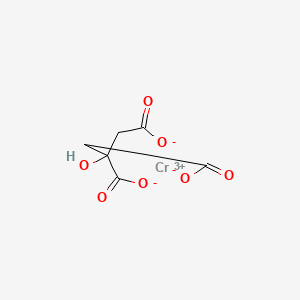
chromium(III) citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(III) citrate is a coordination compound formed between trivalent chromium ions and citric acid. It is known for its stability and is often used in various scientific and industrial applications. Chromium(III) is the most stable oxidation state of chromium in biological systems and is considered to be an essential trace element for humans, playing a role in glucose metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Chromium(III) citrate can be synthesized by reacting chromium(III) salts, such as chromium(III) chloride, with citric acid in an aqueous solution. The reaction typically occurs under controlled pH conditions, often adjusted to a range of 5.5 to 6.5 using ammonia. The resulting complex can be isolated and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the dissolution of chromium(III) salts in water, followed by the addition of citric acid. The mixture is then subjected to controlled pH adjustments and temperature conditions to ensure the formation of the desired complex. The final product is obtained through filtration and drying processes.
化学反应分析
Types of Reactions: Chromium(III) citrate undergoes various chemical reactions, including:
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in an acidic medium.
Substitution: Ligand exchange reactions can occur, where the citrate ligand can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc in acidic conditions.
Substitution: Chloride or sulfate ions in aqueous solutions.
Major Products:
Oxidation: Chromium(VI) species.
Reduction: Chromium(II) species.
Substitution: Chromium complexes with different ligands.
科学研究应用
Chromium(III) citrate has a wide range of applications in scientific research:
作用机制
Chromium(III) citrate exerts its effects primarily through its interaction with insulin signaling pathways. It enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which ultimately promotes the translocation of glucose transporter-4 (GLUT4) vesicles to the cell surface, facilitating glucose uptake . Additionally, this compound has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation .
相似化合物的比较
Chromium(III) citrate can be compared with other chromium(III) complexes, such as:
Chromium(III) picolinate: Known for its role in glucose metabolism and its use as a dietary supplement.
Chromium(III) nicotinate: Another chromium complex used in nutritional supplements.
Chromium(III) sulfate: Commonly used in industrial applications, such as leather tanning and as a mordant in dyeing.
Uniqueness: this compound is unique due to its stability and its ability to form strong complexes with citric acid, making it suitable for various biological and industrial applications. Its role in enhancing insulin sensitivity and its potential therapeutic benefits in managing diabetes further distinguish it from other chromium(III) complexes .
属性
| Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |
CAS 编号 |
685853-81-0 |
分子式 |
C6H5CrO7 |
分子量 |
241.10 g/mol |
IUPAC 名称 |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI 键 |
SWXXYWDHQDTFSU-UHFFFAOYSA-K |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


